Welcome to the BenchChem Online Store!
molecular formula C15H18N2O2 B021702 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine CAS No. 96331-95-2

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Cat. No. B021702
M. Wt: 258.32 g/mol
InChI Key: DNJQPJBLGFGESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08962338B2

Procedure details

100 g 4-methyl-1-nitro-2-(2-(2-nitro-phenoxy)-ethoxy)-benzene and 10 g palladium on charcoal were suspended in 3.5 l dioxane and hydrogenated at room temperature under a hydrogen pressure of 5.5 bar. After flashing three times with nitrogen the catalyst was filtered off under a nitrogen atmosphere and the remaining solution was evaporated and the product was dried under vacuum. Yield: 80 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[C:4]([O:11][CH2:12][CH2:13][O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[N+:21]([O-])=O)[CH:3]=1>[Pd].O1CCOCC1>[NH2:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[O:14][CH2:13][CH2:12][O:11][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=1[NH2:8]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
3.5 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered off under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
the remaining solution was evaporated
CUSTOM
Type
CUSTOM
Details
the product was dried under vacuum

Outcomes

Product
Name
Type
Smiles
NC1=C(OCCOC2=C(C=CC(=C2)C)N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.